Cas no 40149-68-6 (1,5-dimethyl 2-aminopentanedioate)

1,5-dimethyl 2-aminopentanedioate 化学的及び物理的性質
名前と識別子
-
- anhydrous dimethyl glutamate
- dimethyl glutamate
- dl-glutamic acid dimethyl ester
- glutamic acid dimethylester
- Glutaminsaeuredimethylester
- methyl glutamate
- 1,5-dimethyl 2-aminopentanedioate
- UNII-Y82B5JJE37
- EN300-28621
- DL-Glutamic acid, dimethyl ester
- SCHEMBL131049
- Dimethyl DL-glutamate
- Dimethyl DL-Glutamate (hydrochloride)
- Dimethyl2-aminopentanedioate
- AKOS022067885
- Y82B5JJE37
- Q27294367
- Glutaminsauredimethylester
- AKOS003363790
- STK290829
- 40149-68-6
- Dimethyl 2-aminopentanedioate
- YEJSPQZHMWGIGP-UHFFFAOYSA-N
- Glutamic acid, 1,5-dimethyl ester
- NCIOpen2_004629
- Glutamic acid, dimethyl ester
-
- MDL: MFCD01365418
- インチ: InChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3
- InChIKey: YEJSPQZHMWGIGP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 175.08445790Da
- どういたいしつりょう: 175.08445790Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.6Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
1,5-dimethyl 2-aminopentanedioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28621-50.0g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 50g |
$73.0 | 2023-06-03 | ||
Enamine | EN300-306761-0.5g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 0.5g |
$19.0 | 2023-02-25 | ||
Enamine | EN300-306761-5.0g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 5.0g |
$26.0 | 2023-02-25 | ||
Enamine | EN300-28621-100.0g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 100g |
$132.0 | 2023-06-03 | ||
Enamine | EN300-28621-0.25g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 0.25g |
$19.0 | 2023-09-06 | ||
Enamine | EN300-28621-5.0g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 5g |
$26.0 | 2023-06-03 | ||
Enamine | EN300-28621-0.5g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 0.5g |
$19.0 | 2023-09-06 | ||
Enamine | EN300-28621-1g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 1g |
$24.0 | 2023-09-06 | ||
Enamine | EN300-306761-0.1g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 0.1g |
$19.0 | 2023-02-25 | ||
Enamine | EN300-306761-1.0g |
1,5-dimethyl 2-aminopentanedioate |
40149-68-6 | 1.0g |
$24.0 | 2023-02-25 |
1,5-dimethyl 2-aminopentanedioate 関連文献
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun. 2002 2432
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2. The synthesis of folic acid, multiply labelled with stable isotopes, for bio-availability studies in human nutritionPeter Maunder,Paul M. Finglas,Anthony I. Mallet,Fred A. Mellon,M. Aaqib Razzaque,Brian Ridge,Liisa Vahteristo,Cornelia Witth?ft J. Chem. Soc. Perkin Trans. 1 1999 1311
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Joris Hulsbosch,Laurens Claes,Dries Jonckheere,Dirk Mestach,Dirk E. De Vos RSC Adv. 2018 8 8220
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Meng Wu,Ling Li,Bo Su,Zhihui Liu,Qingmin Wang Org. Biomol. Chem. 2011 9 141
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Santu Bera,Deepak K. S. Ambast,Bipul Pal,Debasish Haldar Phys. Chem. Chem. Phys. 2015 17 16983
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6. 407. Studies on specific chemical fission of peptide links. Part II. The preparation and hydrolysis of 1-acylpyrrolid-2-ones derived from α-glutamyl peptidesAlan R. Battersby,J. C. Robinson J. Chem. Soc. 1956 2076
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Ru-Bing Wang,Hai-Ning Lv,Shan-Shan Zhu,Xiao-Dong Ren,Song Xu,Shuang-Gang Ma,Yun-Bao Liu,Jing Qu,Shi-Shan Yu RSC Adv. 2018 8 29301
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8. Synthesis and stereochemical studies of the chiral ruthenium complexes [Ru(η-C5H5){(S)dpompyr-PP′}X][dpompyr =N-diphenylphosphino-2-(diphenylphosphinoxymethyl)pyrrolidine, X = H or Cl]. Crystal structure of [(S)Ru(η-C5H5){(S)dpompyr-PP′}Cl]Edoardo Cesarotti,Laura Prati,Angelo Sironi,Gianfranco Ciani,Colin White J. Chem. Soc. Dalton Trans. 1987 1149
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Soohyeon Cho,Lina Gu,Ik Joon IN,Bo Wu,Taehoon Lee,Hakwon Kim,Sangho Koo RSC Adv. 2021 11 31511
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10. Synthesis of L-glutamic acid stereospecifically labelled at C-4 with tritium: stereochemistry of tritium release catalyzed by the vitamin K-dependent carboxylase in the absence of carboxylationClaire Ducrocq,Anne Righini-Tapie,Robert Azerad,James F. Green,Paul A. Friedman,Jean-Pierre Beaucourt,Bernard Rousseau J. Chem. Soc. Perkin Trans. 1 1986 1323
1,5-dimethyl 2-aminopentanedioateに関する追加情報
Research Brief on 1,5-Dimethyl 2-Aminopentanedioate (CAS: 40149-68-6): Recent Advances and Applications
1,5-Dimethyl 2-aminopentanedioate (CAS: 40149-68-6) is a chemically modified derivative of glutamic acid, which has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and biochemical studies. This compound, characterized by its esterified carboxyl groups and amino functionality, serves as a versatile intermediate in the synthesis of more complex molecules. Recent studies have explored its role in modulating biological pathways, enhancing drug delivery systems, and serving as a precursor for novel therapeutic agents.
Recent research has focused on the synthesis and optimization of 1,5-dimethyl 2-aminopentanedioate to improve its bioavailability and stability. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits enhanced membrane permeability compared to its parent molecule, glutamic acid, making it a promising candidate for prodrug design. The study utilized molecular docking and in vitro assays to evaluate its interaction with target proteins, revealing its potential as a modulator of glutamate receptors, which are implicated in neurological disorders such as Alzheimer's disease and epilepsy.
In addition to its neurological applications, 1,5-dimethyl 2-aminopentanedioate has been investigated for its role in cancer therapy. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its use as a scaffold for designing inhibitors of metabolic enzymes overexpressed in cancer cells. The researchers synthesized a series of derivatives and assessed their efficacy in inhibiting glutaminase, an enzyme critical for cancer cell metabolism. The results indicated that certain derivatives of 1,5-dimethyl 2-aminopentanedioate exhibited potent inhibitory activity, suggesting its potential as a lead compound for anticancer drug development.
Another area of interest is the compound's application in peptide synthesis. Due to its esterified carboxyl groups, 1,5-dimethyl 2-aminopentanedioate can act as a protecting group for glutamic acid residues, facilitating the synthesis of complex peptides. A recent publication in Tetrahedron Letters (2023) described its use in solid-phase peptide synthesis, where it improved the yield and purity of target peptides. This advancement is particularly relevant for the development of peptide-based therapeutics, which require high precision in synthesis.
Despite these promising findings, challenges remain in the large-scale production and clinical translation of 1,5-dimethyl 2-aminopentanedioate-based compounds. Issues such as metabolic stability, toxicity, and scalability need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, 1,5-dimethyl 2-aminopentanedioate (CAS: 40149-68-6) represents a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, coupled with its biological activity, makes it a compound of significant interest. Ongoing studies continue to explore its applications, from neurological disorders to cancer therapy, underscoring its potential to contribute to the development of next-generation therapeutics. Future research should focus on optimizing its properties and translating preclinical findings into clinical applications.
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